An In-depth Technical Guide to HG-7-85-01-NH2: A Ligand for Targeted Protein Degradation
An In-depth Technical Guide to HG-7-85-01-NH2: A Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-7-85-01-NH2 is a synthetic small molecule that serves as a critical component in the development of novel therapeutics for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myeloid Leukemia (CML). It is a derivative of the potent ABL kinase inhibitor, HG-7-85-01, and has been specifically functionalized with a primary amine (-NH2) group. This modification allows for its conjugation to other molecular entities, most notably in the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.
This technical guide provides a comprehensive overview of HG-7-85-01-NH2, its parent compound HG-7-85-01, and its application in the SNIPER technology, with a focus on SNIPER(ABL)-033.
Core Compound: HG-7-85-01
HG-7-85-01 is a type II ATP-competitive inhibitor that targets the wild-type and mutated forms of the Bcr-Abl kinase, including the highly resistant T315I "gatekeeper" mutation.[1] It also shows inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[2][3] The ability of HG-7-85-01 to inhibit the T315I mutant of Bcr-Abl makes it a valuable scaffold for the development of next-generation CML therapies.[1]
Quantitative Data: Kinase Inhibition Profile of HG-7-85-01
The following table summarizes the in vitro inhibitory activity of HG-7-85-01 against various kinases.
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR | 20 |
| RET | 30 |
| Other kinases | >2000 |
Data sourced from MedChemExpress.[2]
Cellular Activity of HG-7-85-01
In cellular assays, HG-7-85-01 has demonstrated potent anti-proliferative effects in cell lines expressing BCR-ABL.
| Cell Line Expressing | IC50 (µM) |
| Non-mutant BCR-ABL | 0.06 - 0.14 |
| BCR-ABL-T315I | 0.06 - 0.14 |
Data sourced from MedChemExpress.[4]
HG-7-85-01-NH2: A Warhead for SNIPERs
HG-7-85-01-NH2 is the key component that directs the SNIPER molecule to the BCR-ABL protein.[5] By incorporating this ABL inhibitor, the resulting SNIPER can selectively bind to and target BCR-ABL for degradation.[5]
SNIPER(ABL)-033: A BCR-ABL Degrader
SNIPER(ABL)-033 is a well-characterized SNIPER that utilizes HG-7-85-01-NH2 as its BCR-ABL targeting ligand.[6][7] The other key components of SNIPER(ABL)-033 are a linker molecule and a derivative of LCL161, which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[7][8] IAPs, such as cIAP1 and XIAP, are E3 ubiquitin ligases that can be recruited by SNIPERs to ubiquitinate the target protein, marking it for degradation by the proteasome.[9][10]
Quantitative Data: Degradation Activity of SNIPER(ABL)-033
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
DC50 is the concentration required to induce 50% degradation of the target protein. Data sourced from Adooq Bioscience and MedchemExpress.[7][8]
Mechanism of Action: SNIPER Technology
The mechanism of action of SNIPER(ABL)-033 involves the formation of a ternary complex between the BCR-ABL protein, the SNIPER molecule, and an IAP E3 ligase.[11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[9]
Caption: Mechanism of BCR-ABL degradation by SNIPER(ABL)-033.
Experimental Protocols
Synthesis of SNIPER(ABL)-033
The synthesis of SNIPER(ABL)-033 involves the chemical conjugation of HG-7-85-01-NH2 with a linker that has a reactive group on one end and is attached to an IAP ligand (LCL161 derivative) on the other. A general procedure is outlined below.
Materials:
-
HG-7-85-01-NH2
-
Linker with a carboxylic acid and a protected amine
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LCL161 derivative
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, HPLC system)
Procedure:
-
Linker Conjugation to HG-7-85-01-NH2: a. Dissolve HG-7-85-01-NH2 and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the product by silica gel chromatography.
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Deprotection of the Linker: a. Dissolve the product from step 1 in a suitable solvent (e.g., DCM). b. Add a deprotecting agent (e.g., TFA for a Boc group). c. Stir at room temperature until deprotection is complete (monitored by LC-MS). d. Evaporate the solvent and deprotecting agent.
-
Conjugation to IAP Ligand: a. Dissolve the deprotected intermediate and the carboxylic acid-functionalized IAP ligand in anhydrous DMF. b. Add HATU, HOBt, and DIPEA. c. Stir at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final SNIPER(ABL)-033 product by preparative HPLC.
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Characterization: a. Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Caption: General synthetic workflow for SNIPER(ABL)-033.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BCR-ABL::SNIPER::IAP ternary complex in cells.
Materials:
-
K562 cells
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SNIPER(ABL)-033
-
Co-IP lysis buffer
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Antibody for immunoprecipitation (e.g., anti-ABL)
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Protein A/G magnetic beads
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Wash buffer
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Elution buffer
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Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)
Procedure:
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Cell Treatment and Lysis: a. Treat K562 cells with SNIPER(ABL)-033 or a vehicle control for a short duration (e.g., 1-2 hours). b. Lyse the cells with Co-IP lysis buffer.
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Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G magnetic beads. b. Incubate the pre-cleared lysate with the anti-ABL antibody overnight at 4°C. c. Add protein A/G magnetic beads and incubate for another 2-4 hours. d. Wash the beads several times with wash buffer.
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Elution and Western Blotting: a. Elute the protein complexes from the beads. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with anti-ABL and anti-cIAP1 antibodies to detect the co-immunoprecipitated proteins.
Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. These pathways include the STAT5, PI3K/Akt, and Ras/MAPK pathways. SNIPER(ABL)-033-mediated degradation of BCR-ABL leads to the downregulation of these signaling cascades.
Caption: BCR-ABL signaling and its inhibition by SNIPER(ABL)-033.
Conclusion
HG-7-85-01-NH2 is a valuable chemical probe and a key building block for the development of targeted protein degraders against the clinically important oncoprotein, BCR-ABL. Its utility in the synthesis of SNIPER(ABL)-033 highlights the potential of the SNIPER technology to overcome drug resistance in CML and other cancers. The data and protocols presented in this guide offer a foundation for researchers to further explore and develop this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
